molecular formula C16H18ClN5O2S B4358610 N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B4358610
M. Wt: 379.9 g/mol
InChI Key: SQYALCLCOXYJHJ-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with diverse applications in scientific research. Its unique structure allows it to participate in various chemical reactions and contribute to multiple fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide involves several steps. Starting with the synthesis of the 2-chlorobenzyl intermediate, which is achieved through the chlorination of benzyl compounds under controlled conditions. The intermediate is then subjected to nucleophilic substitution reactions with pyrazole derivatives. Reaction conditions generally involve the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), with reaction temperatures maintained between 25°C and 100°C.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimized conditions to maximize yield and purity. Large-scale reactions often use automated systems to control temperature, pressure, and reactant feed rates, ensuring consistent quality. Catalysts and reagents are carefully selected to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide undergoes various types of reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as lithium aluminum hydride (LiAlH₄). Substitution reactions often use halides and other nucleophiles under mild conditions.

Major Products Formed: The major products of these reactions include derivatives with modified functional groups, enhancing the compound's activity and selectivity in various applications.

Scientific Research Applications

This compound finds extensive use in scientific research:

  • Chemistry: As a building block in the synthesis of more complex molecules.

  • Biology: In studies related to enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic agent for various diseases due to its ability to modulate biological pathways.

  • Industry: Used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism by which N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding leads to the modulation of signaling pathways and biological processes, making it a valuable tool in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives:

  • N-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

  • N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

Compared to these compounds, N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide exhibits enhanced reactivity and selectivity due to its unique structural features.

Conclusion

This compound is a compound with significant scientific and industrial value. Its preparation, reactions, and applications make it a focus of ongoing research in multiple disciplines.

Properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-1-ethyl-3-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2S/c1-3-21-11-16(12(2)19-21)25(23,24)20-14-8-18-22(10-14)9-13-6-4-5-7-15(13)17/h4-8,10-11,20H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYALCLCOXYJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
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N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
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N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
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N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
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N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
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N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

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